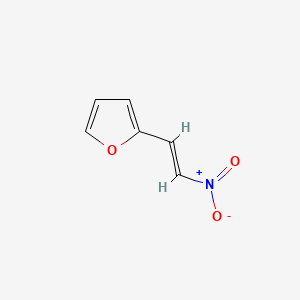
2-(2-ニトロビニル)フラン
概要
説明
2-(2-Nitrovinyl)furan is a chemical compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol . It is a derivative of 2-furylethylene and is known for its potential antiprotozoal properties . The compound forms solid inclusion complexes with cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin .
科学的研究の応用
2-(2-Nitrovinyl)furan has a wide range of applications in scientific research:
作用機序
Target of Action
2-(2-Nitrovinyl)furan, also known as 1-(2-Furyl)-2-nitroethylene, is a 2-furylethylene derivative with a potential antiprotozoal property . It has been shown to have antimicrobial activity against bacteria, yeasts, and fungi . The primary targets of this compound are the microbial cells that cause these infections.
Mode of Action
It is known to interfere with the quorum-sensing system of staphylococcus aureus . Quorum sensing is a system of stimulus and response correlated to population density. By interfering with this system, 2-(2-Nitrovinyl)furan disrupts the communication between microbial cells, thereby inhibiting their growth and spread .
Biochemical Pathways
It is known to interfere with the quorum-sensing system, which plays an essential role in the production of virulence factors, biofilm formation, and antimicrobial resistance . By disrupting this system, 2-(2-Nitrovinyl)furan can potentially affect multiple downstream effects related to microbial growth and virulence.
Pharmacokinetics
It is known to form solid inclusion complexes with cyclodextrine (cd) derivatives, 2-hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin . This suggests that it may have good bioavailability and stability.
Result of Action
The result of the action of 2-(2-Nitrovinyl)furan is the inhibition of microbial growth. It has been shown to prevent the growth of various microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . In addition, it promotes oxidation of cellular proteins, lipids, and DNA of male rat liver and kidney .
Action Environment
The action of 2-(2-Nitrovinyl)furan can be influenced by environmental factors. For example, its stability can be affected by temperature . Understanding how these factors influence the compound’s action, efficacy, and stability is crucial for its potential applications in the pharmaceutical industry.
生化学分析
Biochemical Properties
2-(2-Nitrovinyl)furan plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It has been shown to interact with various enzymes and proteins, inhibiting their activity. For instance, 2-(2-Nitrovinyl)furan has been documented to inhibit the growth of both gram-positive and gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their normal metabolic processes, leading to cell death.
Cellular Effects
The effects of 2-(2-Nitrovinyl)furan on cellular processes are profound. In studies involving male rat liver and kidney cells, 2-(2-Nitrovinyl)furan significantly reduced the activities of enzymes such as alkaline phosphatase, alanine aminotransferase, and aspartate aminotransferase . Additionally, it was observed to deplete antioxidant systems by reducing the activities of superoxide dismutase, catalase, and glutathione peroxidase. This depletion led to increased levels of oxidative stress markers, including malondialdehyde and protein carbonyls .
Molecular Mechanism
At the molecular level, 2-(2-Nitrovinyl)furan exerts its effects through several mechanisms. It promotes the oxidation of cellular proteins, lipids, and DNA, leading to cellular damage . The compound’s nitrovinyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Nitrovinyl)furan have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions. Studies have shown that 2-(2-Nitrovinyl)furan can undergo sublimation at temperatures below its melting point, which affects its concentration and efficacy in long-term experiments . Additionally, prolonged exposure to 2-(2-Nitrovinyl)furan has been associated with sustained oxidative stress and cellular damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-Nitrovinyl)furan vary with different dosages in animal models. In male rats, doses of 12.5, 25, and 50 mg/kg body weight administered intraperitoneally resulted in dose-dependent reductions in enzyme activities and increases in oxidative stress markers . Higher doses were associated with more pronounced toxic effects, including significant increases in lipid peroxidation and DNA fragmentation . These findings highlight the importance of careful dosage management when using 2-(2-Nitrovinyl)furan in experimental settings.
Metabolic Pathways
2-(2-Nitrovinyl)furan is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By inhibiting these enzymes, 2-(2-Nitrovinyl)furan disrupts the normal redox balance within cells, leading to increased oxidative damage. Additionally, the compound’s nitrovinyl group can undergo reduction reactions, forming reactive intermediates that further contribute to its biochemical effects .
Transport and Distribution
Within cells and tissues, 2-(2-Nitrovinyl)furan is transported and distributed through interactions with various transporters and binding proteins. The compound forms inclusion complexes with cyclodextrin derivatives, which can enhance its solubility and stability . These complexes facilitate the transport of 2-(2-Nitrovinyl)furan across cellular membranes and its accumulation in specific tissues. The distribution of 2-(2-Nitrovinyl)furan is influenced by its chemical properties, including its lipophilicity and reactivity .
Subcellular Localization
The subcellular localization of 2-(2-Nitrovinyl)furan is critical to its activity and function. The compound has been observed to localize within the cytoplasm and mitochondria of cells, where it exerts its oxidative effects . The presence of targeting signals or post-translational modifications may direct 2-(2-Nitrovinyl)furan to specific cellular compartments, enhancing its efficacy. Additionally, the compound’s interactions with cellular membranes and organelles can influence its localization and activity .
準備方法
Synthetic Routes and Reaction Conditions: 2-(2-Nitrovinyl)furan can be synthesized through the reaction of furfural and nitromethane in the presence of a catalyst. One method involves using isobutylamine as a catalyst and activated carbon as an adsorbent to obtain a product of pharmaceutical quality . The reaction typically occurs under controlled temperature conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the synthesis of 2-(2-Nitrovinyl)furan follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(2-Nitrovinyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrovinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the nitrovinyl group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted furan derivatives.
類似化合物との比較
2-(2-Nitrovinyl)thiophene: A similar compound with a thiophene ring instead of a furan ring.
trans-β-Nitrostyrene: Another nitrovinyl compound with a benzene ring.
2-Furoic acid: A furan derivative with a carboxylic acid group.
Uniqueness: 2-(2-Nitrovinyl)furan is unique due to its specific structure, which combines the reactivity of the nitrovinyl group with the aromaticity of the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878874 | |
| Record name | 2-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-18-3, 32782-45-9 | |
| Record name | Furan, 2-(2-nitrovinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Nitrovinyl)furan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Nitroethenyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 699-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1193989.png)
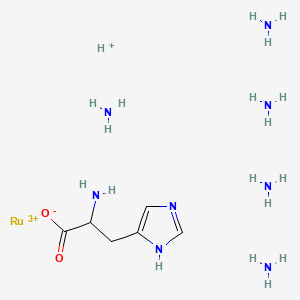
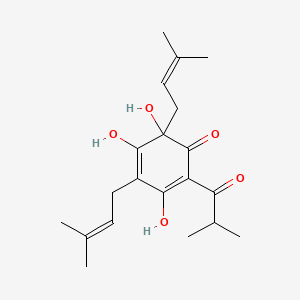


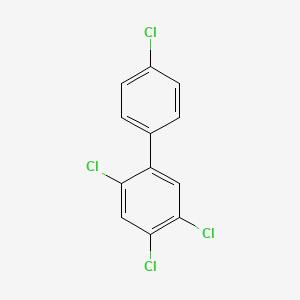
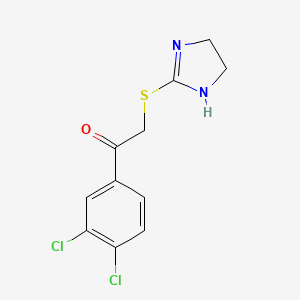
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
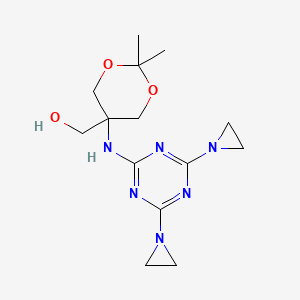
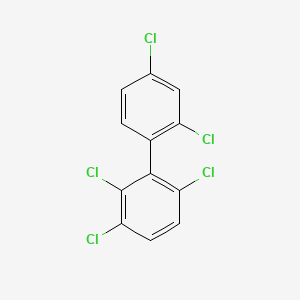
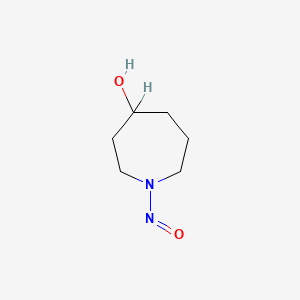


![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)
